molecular formula C6H16N2 B3021581 (2-AMINOBUTYL)DIMETHYLAMINE CAS No. 74247-34-0

(2-AMINOBUTYL)DIMETHYLAMINE

Cat. No.: B3021581
CAS No.: 74247-34-0
M. Wt: 116.2 g/mol
InChI Key: AKRUIVSMWDCKNI-UHFFFAOYSA-N
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Description

(2-AMINOBUTYL)DIMETHYLAMINE, also known by its IUPAC name N1,N~1~-dimethyl-1,2-butanediamine, is an organic compound with the molecular formula C6H16N2. It is a liquid at room temperature and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-AMINOBUTYL)DIMETHYLAMINE can be synthesized through the alkylation of dimethylamine with 1,2-dibromobutane. This reaction typically requires a base such as sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure. This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions

(2-AMINOBUTYL)DIMETHYLAMINE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include primary amines, amine oxides, and various substituted amines depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of (2-AMINOBUTYL)DIMETHYLAMINE involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This property makes it valuable in the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-AMINOBUTYL)DIMETHYLAMINE is unique due to its structure, which includes both a primary and a secondary amine group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler amines like methylamine or dimethylamine .

Properties

IUPAC Name

1-N,1-N-dimethylbutane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-4-6(7)5-8(2)3/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRUIVSMWDCKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30980200
Record name N~1~,N~1~-Dimethylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30980200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63732-18-3
Record name 1,2-Butanediamine, 1-(N,N-dimethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~1~-Dimethylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30980200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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